![molecular formula C30H46N10O6 B10795801 (2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-RLR-AMC (trifluoroacetate salt) is a fluorogenic substrate for the 26S proteasome. Upon cleavage, it releases 7-amino-4-methylcoumarin, which can be quantified through its fluorescence. This compound is widely used in biochemical research to study proteasome activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-RLR-AMC (trifluoroacetate salt) involves the coupling of specific amino acids and the incorporation of a fluorogenic moiety. The process typically includes:
Peptide Synthesis: Sequential addition of amino acids (arginine, leucine, and arginine) to form the peptide chain.
Fluorogenic Labeling: Attachment of 7-amino-4-methylcoumarin to the peptide.
Trifluoroacetate Salt Formation: Conversion to the trifluoroacetate salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and consistency. The process involves automated peptide synthesizers and large-scale purification techniques .
Types of Reactions:
Cleavage Reaction: The primary reaction is the enzymatic cleavage by the 26S proteasome, releasing 7-amino-4-methylcoumarin.
Fluorescence Reaction: Upon cleavage, the released 7-amino-4-methylcoumarin exhibits fluorescence, which can be measured.
Common Reagents and Conditions:
Reagents: Proteasome enzymes, buffer solutions.
Conditions: Optimal pH and temperature conditions for proteasome activity.
Major Products:
7-amino-4-methylcoumarin: The fluorescent product formed upon cleavage
Scientific Research Applications
Ac-RLR-AMC (trifluoroacetate salt) is extensively used in scientific research, including:
Chemistry: Studying enzyme kinetics and proteasome activity.
Biology: Investigating protein degradation pathways and cellular proteostasis.
Medicine: Screening for proteasome inhibitors as potential therapeutic agents.
Industry: Quality control in the production of proteasome-related pharmaceuticals .
Mechanism of Action
The compound acts as a substrate for the 26S proteasome. Upon binding, the proteasome cleaves the peptide bond, releasing 7-amino-4-methylcoumarin. The fluorescence of the released product is then measured to quantify proteasome activity. This mechanism helps in understanding the proteolytic function of the proteasome and its role in cellular processes .
Comparison with Similar Compounds
- Ac-Arg-Leu-Arg-AMC
- Ac-Arg-Leu-Arg-7-amino-4-Methylcoumarin
Comparison: Ac-RLR-AMC (trifluoroacetate salt) is unique due to its high purity and stability in the trifluoroacetate salt form. This enhances its solubility and makes it a preferred choice for precise biochemical assays. Similar compounds may not offer the same level of stability and solubility, making Ac-RLR-AMC (trifluoroacetate salt) more suitable for certain applications .
Properties
Molecular Formula |
C30H46N10O6 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H46N10O6/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36)/t21-,22-,23-/m0/s1 |
InChI Key |
DOIHRXFNOWSOMS-VABKMULXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


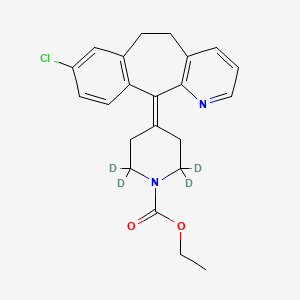
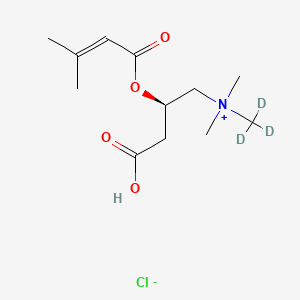

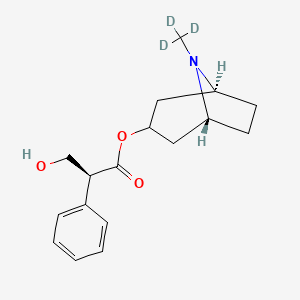
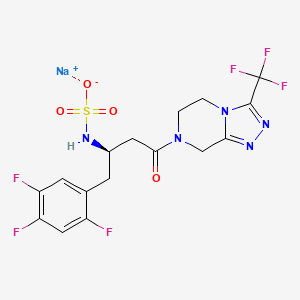

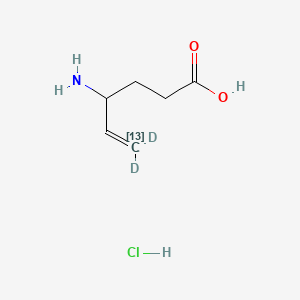
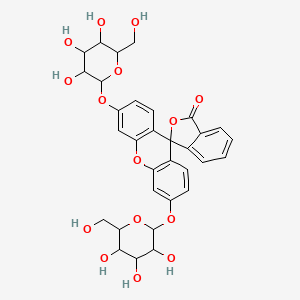
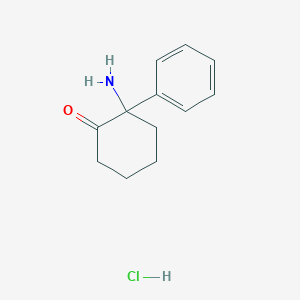

![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
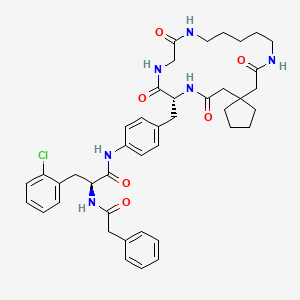
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)
